molecular formula C5H5Cl2N3 B3051692 2,4-dichloro-N-methylpyrimidin-5-amine CAS No. 3546-51-8

2,4-dichloro-N-methylpyrimidin-5-amine

Cat. No.: B3051692
CAS No.: 3546-51-8
M. Wt: 178.02 g/mol
InChI Key: FOHHFPFNTZZRLP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H4Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 2 and 4 positions, a methyl group at the nitrogen atom, and an amine group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-methylpyrimidin-5-amine typically involves the chlorination of 5-methyluracil. The process begins with the reaction of 5-methyluracil with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures, usually around 100-110°C, for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at temperatures ranging from room temperature to reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 2-amino-4-chloro-N-methylpyrimidin-5-amine, while reaction with thiourea produces 2-thio-4-chloro-N-methylpyrimidin-5-amine.

Scientific Research Applications

2,4-Dichloro-N-methylpyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Similar in structure but lacks the N-methyl and amine groups.

    2,4-Dichloro-6-methylpyrimidine: Similar but with a methyl group at the 6 position instead of the 5 position.

    2,4-Dichloro-5-aminopyrimidine: Similar but lacks the N-methyl group.

Uniqueness

2,4-Dichloro-N-methylpyrimidin-5-amine is unique due to the presence of both the N-methyl and amine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-N-methylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-3-2-9-5(7)10-4(3)6/h2,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHFPFNTZZRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292259
Record name 2,4-dichloro-N-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3546-51-8
Record name 2,4-Dichloro-N-methyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 81181
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC81181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloro-N-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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